molecular formula C24H37N3O2 B12340332 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one

1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one

Cat. No.: B12340332
M. Wt: 399.6 g/mol
InChI Key: MBGVUMXBUGIIBQ-UHFFFAOYSA-N
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Description

. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.

Preparation Methods

The synthesis of 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one involves several steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality and consistency.

Chemical Reactions Analysis

1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one has several scientific research applications:

Biological Activity

1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one, also known by its CAS number 217461-40-0, is a compound that has garnered attention for its potential biological activities, particularly as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C24H37N3O2
  • Molecular Weight : 399.579 g/mol
  • InChI Key : MBGVUMXBUGIIBQ-UHFFFAOYSA-N
  • PubChem CID : 21186500

The primary mechanism of action for this compound involves its role as a selective antagonist at the NOP receptor. The NOP receptor is part of the opioid receptor family and is implicated in various physiological processes, including pain modulation, anxiety, and stress responses.

Selectivity Profile

Research indicates that this compound exhibits high selectivity for the NOP receptor with an IC50 value of approximately 2.3 nM , while showing significantly weaker interactions with other opioid receptors (κ, μ, δ) with IC50 values exceeding 1000 nM . This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid receptor agonists.

Analgesic Effects

In preclinical studies, the compound demonstrated significant analgesic effects in models of acute and chronic pain. For instance:

  • In a mouse model, administration of this compound resulted in a notable reduction in nociceptive responses as measured by the tail-flick test, indicating its potential utility in pain management .

Impact on Neuropathic Pain

Further investigations into neuropathic pain models revealed that this compound could effectively reduce hyperalgesia and allodynia, conditions often associated with nerve injury. Its ability to modulate pain pathways suggests it could serve as a therapeutic agent for neuropathic pain disorders .

Pharmacokinetic Properties

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics:

  • High gastrointestinal absorption
  • Blood-brain barrier permeability : Yes
  • P-glycoprotein substrate : No

These properties enhance its potential as a central nervous system-active drug .

Safety and Side Effects

While initial findings are promising regarding efficacy, comprehensive safety evaluations are necessary. Current data do not indicate significant toxicity at therapeutic doses; however, ongoing studies are needed to fully elucidate the safety profile in long-term use.

Summary of Research Findings

Study FocusFindingsReference
NOP Receptor AntagonismIC50 = 2.3 nM for NOP; minimal activity on other opioid receptors
Analgesic EffectsSignificant reduction in pain responses in mouse models
Neuropathic Pain ManagementEffective in reducing hyperalgesia and allodynia
PharmacokineticsHigh absorption; BBB permeable

Properties

Molecular Formula

C24H37N3O2

Molecular Weight

399.6 g/mol

IUPAC Name

1-[1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one

InChI

InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3

InChI Key

MBGVUMXBUGIIBQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4

Origin of Product

United States

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